N-Piperidin-3-ylcyclopropanesulfonamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

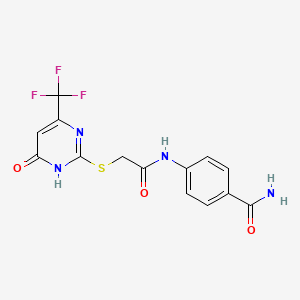

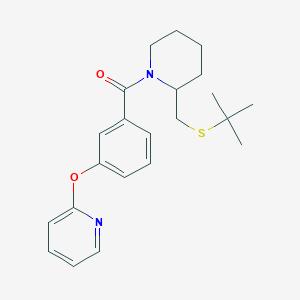

“N-Piperidin-3-ylcyclopropanesulfonamide;hydrochloride” is a chemical compound with the CAS Number: 1803607-87-5 . It has a molecular weight of 254.78 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is N-(piperidin-3-ylmethyl)cyclopropanesulfonamide hydrochloride . The InChI code for this compound is 1S/C9H18N2O2S.ClH/c12-14(13,9-3-4-9)11-7-8-2-1-5-10-6-8;/h8-11H,1-7H2;1H .Physical And Chemical Properties Analysis

“N-Piperidin-3-ylcyclopropanesulfonamide;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 254.78 .Scientific Research Applications

Selective Receptor Ligand Design

N-Piperidin-3-ylcyclopropanesulfonamide derivatives have been investigated for their potential as selective ligands for neurological receptors. A study explored the N-alkylation of the sulfonamide moiety in a series of arylsulfonamide derivatives of (aryloxy)ethyl piperidines. This modification strategy aimed to design selective 5-HT7 receptor ligands or multifunctional agents for complex disease treatment. Two compounds were identified: one as a potent and selective 5-HT7 receptor antagonist and another as a multimodal 5-HT/dopamine receptor ligand, demonstrating antidepressant-like and pro-cognitive properties in vivo, suggesting their therapeutic potential for CNS disorders (Canale et al., 2016).

Cyclin-dependent Kinase Inhibition

Research into cyclin-dependent kinase (CDK) inhibitors revealed that beta-Piperidinoethylsulfides, when oxidized, produce intermediates that undergo a Cope-type elimination, leading to the formation of vinylsulfone. This process was used to create beta-aminoethylsulfones, which, when linked to certain moieties, act as inhibitors of CDK2. One potent inhibitor demonstrated an IC50 value of 45 nM, highlighting the synthetic methodology's potential applications in medicinal chemistry (Griffin et al., 2006).

Piperidine Synthesis via Oxidative Functionalizations

A study on the synthesis of piperidine structures from N-vinyl amides, carbamates, and sulfonamides using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) showcased an efficient and stereocontrolled method. The reaction proceeds nearly instantaneously at room temperature, offering a versatile approach for piperidine synthesis with potential pharmaceutical applications (Brizgys et al., 2012).

Anticancer Properties of Isatin Sulfonamide Derivatives

A study on sulfonamide-derived isatins investigated their cytotoxic effects on hepatocellular carcinoma cell lines. The research identified three compounds with significant in vitro cytotoxicity and safety margins, suggesting their potential as therapeutic agents for hepatocellular carcinoma management. These compounds demonstrated significant cytotoxicity, apoptotic, anti-angiogenic, and anti-invasive effects, highlighting their promise in cancer therapy (Eldeeb et al., 2022).

Safety and Hazards

properties

IUPAC Name |

N-piperidin-3-ylcyclopropanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-3-4-8)10-7-2-1-5-9-6-7;/h7-10H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZFDSMRYACKPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NS(=O)(=O)C2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-fluorobenzenecarboxylate](/img/structure/B2924371.png)

![1-{[4-(2,6-Dimethylmorpholino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2924372.png)

![N-(1,2-dihydroacenaphthylen-5-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2924376.png)

![1-(3-Thia-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one](/img/structure/B2924382.png)

![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-phenyloxazole](/img/structure/B2924384.png)

![7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2924385.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2924389.png)